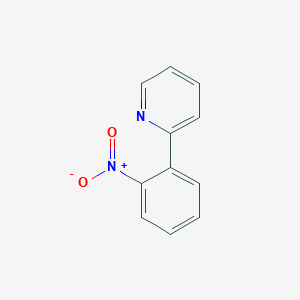

2-(2-Nitrophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWYADDAXFOQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311972 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-81-0 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(2-Nitrophenyl)pyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(2-Nitrophenyl)pyridine

Introduction

This compound is a biaryl heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety at the 2-position, provides a unique electronic and steric profile. The pyridine ring, a common scaffold in pharmaceuticals, enhances water solubility and offers a basic nitrogen atom for interaction with biological targets.[1][2] The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle, most notably for its ability to be reduced to an amine, which serves as a crucial precursor for a wide array of functional groups.[3]

This technical guide offers a comprehensive overview of the physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and potential applications.

Core Molecular Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in quantitative experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [4] |

| Molecular Weight | 200.2 g/mol | [4] |

| IUPAC Name | This compound | |

| InChI Key | VCWYADDAXFOQMH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C(=C1)C2=CC=CC=N2)--INVALID-LINK--[O-] | [4] |

| Appearance | Expected to be a solid at room temperature | [5][6] |

| Exact Mass | 200.058578 g/mol | [4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features are detailed below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will be distinct from those on the nitrophenyl ring. The proton ortho to the pyridine nitrogen (at the C6 position) is expected to be the most downfield-shifted proton of that ring system due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also exhibit characteristic shifts influenced by the strongly electron-withdrawing nitro group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitrogen and nitro groups will be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic vibrations for this compound are:

-

~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.

-

~1580-1610 cm⁻¹: C=N stretching vibration within the pyridine ring.

-

~1400-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic protons.

-

-

Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight.[4]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its two constituent aromatic rings. The pyridine ring is electron-deficient, while the nitrophenyl ring is strongly deactivated by the nitro group.

-

Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form pyridinium salts. This basicity is a key feature for modulating the physicochemical properties of molecules in drug design.[7]

-

Reactivity of the Nitro Group: The most synthetically valuable reaction of the nitro group is its reduction to an aniline derivative. This transformation is a cornerstone of synthetic chemistry as it unlocks a plethora of subsequent reactions, such as diazotization, amide formation, and reductive amination. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media.

-

Aromatic Substitution:

-

Electrophilic Aromatic Substitution (EAS): Both rings are strongly deactivated towards electrophilic attack. The pyridine ring, especially when protonated under acidic conditions, is highly resistant to EAS.[8] If forced under harsh conditions, substitution would likely occur at the 3-position of the pyridine ring.[8][9] The nitrophenyl ring is also heavily deactivated.

-

Nucleophilic Aromatic Substitution (SₙAr): While the parent molecule lacks a suitable leaving group for SₙAr, the principle is important. The pyridine ring is susceptible to nucleophilic attack at the 2- and 4-positions.[7] The presence of the powerful nitro group makes the nitrophenyl ring highly activated towards SₙAr if a leaving group (e.g., a halogen) were present ortho or para to it.

-

Below is a diagram illustrating the key reactive sites and potential transformations of the molecule.

Caption: Key reactive sites and transformations of this compound.

Synthesis and Purification

While various methods exist for constructing biaryl systems, a highly effective and common strategy for synthesizing this compound is the Suzuki cross-coupling reaction. This method is renowned for its mild reaction conditions and broad functional group tolerance.

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol describes the coupling of 2-bromopyridine with 2-nitrophenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used because it efficiently catalyzes the key steps of the cross-coupling cycle (oxidative addition, transmetalation, and reductive elimination).

-

Base: An aqueous base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

-

Solvent System: A two-phase system of toluene and water is often used. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base. This allows all components to interact effectively at the phase interface.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromopyridine (1.0 eq), 2-nitrophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). The typical solvent ratio is 4:1 toluene:water.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate (2x). Combine all organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated building block for creating more complex molecules.

-

Scaffold for Medicinal Chemistry: Pyridine derivatives are ubiquitous in modern pharmaceuticals, found in drugs for a vast range of conditions including cancer, HIV, tuberculosis, and hypertension.[10][11] The pyridine moiety in this compound can serve as a core scaffold, with the nitrophenyl group providing a vector for diversification.

-

Intermediate for Chemical Libraries: The dual functionality of the molecule is key. The pyridine nitrogen can be used to form salts or to direct metallation, while the nitro group can be reduced to an amine. This allows for two distinct points of modification, enabling the rapid synthesis of a library of related compounds for high-throughput screening in drug discovery programs.

-

Ligand in Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions. The specific steric and electronic properties imparted by the nitrophenyl substituent can be used to fine-tune the properties of the resulting metal complexes for applications in catalysis or materials science.

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation.[5][13][14] May cause respiratory irritation upon inhalation of dust.[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine, 2-methyl-4-(3-nitrophenyl)- | 4385-82-4 | Benchchem [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1 [sigmaaldrich.com]

- 6. 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1 [sigmaaldrich.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data of 2-(2-Nitrophenyl)pyridine: A Technical Guide

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-nitrophenyl)pyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for robust structural elucidation and characterization.

Introduction: The Structural Significance of this compound

This compound is a biaryl system where a pyridine ring is connected to a nitrophenyl moiety. The relative orientation of these two rings and the electronic effects of the nitro group profoundly influence its chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a detailed fingerprint of the molecular structure.

The molecular structure of this compound is depicted below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two aromatic rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~8.7 | d | ~4.8 |

| H4 | ~7.8 | td | ~7.7, 1.8 |

| H3 | ~7.3 | d | ~7.8 |

| H5 | ~7.2 | ddd | ~7.5, 4.8, 1.2 |

| H3' | ~8.2 | dd | ~8.1, 1.2 |

| H6' | ~7.7 | dd | ~7.8, 1.5 |

| H4' | ~7.6 | td | ~7.8, 1.2 |

| H5' | ~7.5 | td | ~8.1, 1.5 |

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Interpretation:

-

Pyridine Ring Protons: The proton at the C6 position (H6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The other pyridine protons (H3, H4, H5) will appear in the range of 7.2-7.8 ppm with characteristic splitting patterns (triplet of doublets for H4, doublet for H3, and doublet of doublets of doublets for H5).

-

Nitrophenyl Ring Protons: The nitro group is strongly electron-withdrawing, which deshields the ortho (H3') and para (H5') protons. The proton ortho to the nitro group (H3') is expected to be the most deshielded proton on this ring. The coupling between adjacent protons will result in doublets and triplet-like signals.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~156 |

| C6 | ~149 |

| C4 | ~136 |

| C5 | ~124 |

| C3 | ~121 |

| C1' | ~135 |

| C2' | ~148 |

| C6' | ~133 |

| C4' | ~132 |

| C5' | ~129 |

| C3' | ~124 |

Note: This data is predicted based on known values for substituted pyridines and nitrobenzenes. Experimental verification is necessary.

Interpretation:

-

Pyridine Ring Carbons: The carbon atom attached to the nitrogen (C2 and C6) are the most deshielded in the pyridine ring. The carbon directly bonded to the nitrophenyl ring (C2) will be significantly downfield.

-

Nitrophenyl Ring Carbons: The carbon atom bearing the nitro group (C2') will be highly deshielded due to the strong electron-withdrawing effect. The carbon atom attached to the pyridine ring (C1') will also be downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Caption: Standardized workflow for IR sample preparation and data acquisition using the KBr pellet method.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the nitro group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic rings |

| 1530-1500 | Asymmetric NO₂ stretch | Nitro group |

| 1350-1330 | Symmetric NO₂ stretch | Nitro group |

| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

Interpretation:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on both aromatic rings.

-

Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.

-

Nitro Group Vibrations: The most diagnostic peaks for this molecule are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-H Out-of-Plane Bending: The pattern of bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. A SpectraBase entry confirms the availability of a mass spectrum for this compound.[1]

Experimental Protocol for MS Data Acquisition

Caption: Generalized workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro group and the biaryl linkage.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular ion) |

| 170 | [M - NO]⁺ |

| 154 | [M - NO₂]⁺ |

| 127 | [C₉H₇N]⁺ (loss of C₆H₄NO₂) |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

Fragmentation Pathway:

References

Crystal structure of 2-(2-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine

An In-Depth Technical Guide to the Crystal Structure of 2-(Aryl)-1,3-thiazolo[4,5-b]pyridine Derivatives

Introduction: The Privileged Thiazolo[4,5-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazolo[4,5-b]pyridine core is one such scaffold.[1] As a fused heterocyclic system and a bioisostere of purines, it has been the foundation for developing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they bind to target proteins and exert their effects.

Understanding the precise atomic arrangement through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in rational drug design. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of a representative compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, offering insights and methodologies directly applicable to its structural isomer, 2-(2-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, and other derivatives.

Part 1: Synthesis and Crystallization

The construction of the thiazolo[4,5-b]pyridine ring system can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted 2-aminopyridine precursor. The causality behind this choice lies in its efficiency and modularity, allowing for the introduction of various aryl groups at the 2-position of the thiazole ring.

A plausible synthetic pathway begins with the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with a substituted benzoic acid (e.g., 2-nitrobenzoic acid or 3-nitrobenzoic acid) in the presence of a dehydrating and cyclizing agent like phosphorus oxychloride (POCl₃).[6][7][8] The reaction proceeds via an initial acylation of the amino group of the pyridine, followed by an intramolecular cyclization to form the fused thiazolo[4,5-b]pyridine system.

Obtaining single crystals suitable for X-ray diffraction is the most critical and often challenging step.[9] The success of crystallization depends on factors like purity, solvent choice, and the rate of crystal growth.[10] For small organic molecules like the title compound, slow evaporation of a saturated solution is a highly effective technique.[11] The choice of solvent is paramount; a solvent in which the compound is moderately soluble is ideal to allow for slow, ordered growth rather than rapid precipitation.[10][12]

References

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]

- 6. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. How To [chem.rochester.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. journals.iucr.org [journals.iucr.org]

Molecular structure of 2-(2-Nitrophenyl)pyridine derivatives

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Nitrophenyl)pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. As a structural class, these derivatives serve as versatile building blocks and key intermediates in the synthesis of a wide range of functional molecules.[1][2] The pyridine ring, a bioisostere of a phenyl group, enhances aqueous solubility and offers a key site for hydrogen bonding, which is pivotal in drug-receptor interactions.[3][4] The presence and orientation of the 2-nitrophenyl substituent introduce unique steric and electronic properties that dictate the molecule's overall conformation, reactivity, and ultimately, its biological activity.

This guide provides an in-depth exploration of the molecular architecture of this compound derivatives. We will dissect the conformational intricacies, detail robust synthetic and analytical methodologies, and discuss the functional implications of their structural features, particularly in the context of drug discovery and development.[5][6]

Part 1: Molecular Structure and Conformational Analysis

The defining structural feature of this compound is the covalent bond between the C2 position of the pyridine ring and the C1 position of the nitrophenyl ring. The intrinsic properties of this biaryl linkage are central to the molecule's three-dimensional structure.

Rotational Isomerism and Dihedral Angle

The single bond connecting the two aromatic rings allows for rotational isomerism. The preferred conformation is a balance between two opposing forces:

-

Steric Hindrance: The ortho-nitro group on the phenyl ring creates significant steric clash with the pyridine ring's nitrogen atom and its adjacent C-H bond. This repulsion forces the two rings out of planarity.

-

π-Conjugation: A planar conformation would maximize the overlap of the π-orbitals between the two rings, leading to electronic stabilization.

The resulting equilibrium conformation is non-planar. The degree of this twist is quantified by the dihedral angle between the planes of the pyridine and phenyl rings. X-ray crystallographic studies of related derivatives show that this angle is significant. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings is 6.20(15)°.[7] In another example, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the thiazolopyridine and benzene rings is a mere 3.94 (6)°, though the nitro group itself is slightly rotated out of its ring's plane.[8] This non-planar arrangement is a critical determinant of the molecule's shape and its ability to fit into the binding pockets of biological targets.

Influence of the Ortho-Nitro Group

The nitro group at the ortho position is not merely a steric blocker; its strong electron-withdrawing nature significantly influences the electronic distribution across the molecule. Furthermore, its orientation relative to the pyridine ring is crucial. DFT calculations and X-ray data reveal that the planar NO₂ group is often slightly twisted relative to the plane of the phenyl ring to which it is attached, a consequence of minimizing intramolecular steric strain.[7] This subtle twist can impact intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state.

Visualization 1: General Molecular Structure

Below is a diagram illustrating the key structural features and the critical dihedral angle in a generic this compound derivative.

Caption: Key structural features of this compound.

Part 2: Synthesis and Structural Elucidation

The synthesis of this compound derivatives often relies on modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The subsequent structural verification is a multi-step process involving spectroscopic and crystallographic techniques.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

A field-proven and highly versatile method for constructing the C-C bond between the two aryl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) acetate/triphenylphosphine system is frequently employed. Pd(II) is reduced in situ to the active Pd(0) catalyst, which initiates the catalytic cycle. The phosphine ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.

-

Base: A mild base like potassium carbonate is essential. It activates the boronic acid component, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.

-

Solvent System: A mixture of solvents, such as acetonitrile and methanol, is often used to ensure the solubility of both the organic substrates and the inorganic base.[9]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is a representative example for the synthesis of a substituted 2-phenylpyridine derivative via Suzuki coupling.

Materials:

-

2-Chloro-pyridine derivative (1.0 eq)

-

(2-Nitrophenyl)boronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.10 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile/Methanol solvent mixture (e.g., 1:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the 2-chloro-pyridine derivative, (2-nitrophenyl)boronic acid, potassium carbonate, and triphenylphosphine.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Add the degassed acetonitrile/methanol solvent mixture via syringe.

-

Catalyst Addition: Add the palladium(II) acetate catalyst to the stirred solution under a positive pressure of inert gas.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction to room temperature. Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization 2: Synthetic and Analytical Workflow

The following diagram outlines the logical flow from synthesis to complete structural characterization.

Caption: Workflow from synthesis to structural confirmation.

Part 3: Spectroscopic and Crystallographic Characterization

A combination of analytical techniques is required to unambiguously determine the molecular structure. Each method provides complementary information.

Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C): NMR is the first line of analysis for confirming the successful formation of the desired product. The ¹H NMR spectrum will show characteristic signals for both the pyridine and the nitrophenyl rings in the aromatic region (typically δ 7-9 ppm). The coupling patterns (e.g., doublets, triplets) provide information about the substitution pattern on each ring.[10] ¹³C NMR confirms the number of unique carbon environments.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound derivatives, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O) are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[12]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the synthesized compound, which is used to confirm its elemental composition.[10]

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[13] It is the gold standard for determining precise bond lengths, bond angles, and the critical dihedral angle between the aromatic rings.[14]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent from a concentrated solution of the purified compound.[14]

-

Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data using monochromatic X-rays as the crystal is rotated.[13][14]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[8]

Data Summary: Structural Parameters

The following table summarizes typical geometric parameters for a 2-(aryl)pyridine scaffold, derived from crystallographic data. Actual values will vary based on substitution.

| Parameter | Typical Value | Significance |

| C-C Bond Length (Inter-ring) | 1.48 - 1.50 Å | Shorter than a typical C-C single bond, indicating some π-character. |

| Pyridine C-N Bond Length | ~1.34 Å | Characteristic of an sp² C-N bond within an aromatic system. |

| N-O Bond Length (Nitro) | 1.21 - 1.23 Å | Typical for a nitro group. |

| Dihedral Angle (Py-Ph) | 5° - 30° | Confirms the non-planar conformation due to steric hindrance.[7][8] |

| C-N-O Angle (Nitro) | ~118° | Standard geometry for a nitro group. |

Conclusion

The molecular structure of this compound derivatives is fundamentally defined by the non-planar orientation of the two aromatic rings, a direct consequence of the steric and electronic influence of the ortho-nitro substituent. This structural feature is critical, as it governs the overall molecular shape and thereby dictates how these molecules interact with biological targets or assemble in the solid state. A comprehensive understanding of their structure, achieved through robust synthetic strategies and detailed characterization by spectroscopic and crystallographic methods, is essential for the rational design of new therapeutic agents and advanced materials.[4][6]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. benchchem.com [benchchem.com]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Nitrophenylpyridines

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nitrophenylpyridines represent a fascinating class of heterocyclic compounds where the interplay of an electron-donating pyridine ring and a potent electron-withdrawing nitro group dictates a unique and complex set of photophysical behaviors. This technical guide provides a comprehensive exploration of these properties, offering field-proven insights into their synthesis, characterization, and the fundamental principles governing their interaction with light. While quantitative photophysical data for the simplest nitrophenylpyridine isomers is notably scarce in the literature, likely due to their predominantly non-emissive nature, this guide leverages data from closely related analogues and foundational principles of photochemistry to provide a robust framework for understanding and predicting their behavior. We delve into the critical influence of nitro group position and solvent polarity on excited-state dynamics, and provide detailed, validated protocols for their synthesis and photophysical characterization.

Introduction: The Dichotomy of Structure and Function

The pyridine moiety, a ubiquitous scaffold in medicinal chemistry and materials science, is prized for its electronic properties and hydrogen bonding capabilities. The introduction of a nitro (-NO₂) group dramatically alters the electronic landscape of the pyridine ring. This powerful electron-withdrawing group creates a significant intramolecular charge transfer (ICT) character upon photoexcitation, profoundly influencing the deactivation pathways of the excited state. Understanding these photophysical properties is paramount for applications ranging from the design of novel photoresponsive materials and sensors to the development of photochemically active drug candidates.

The position of the nitro group on the phenyl ring (ortho, meta, or para to the pyridine) introduces a further layer of complexity, modulating the degree of electronic communication and steric hindrance between the two rings. This, in turn, dictates the rates of radiative and non-radiative decay processes, ultimately determining the fluorescence quantum yield and excited-state lifetime of the molecule.

Core Photophysical Principles of Nitrophenylpyridines

The interaction of a nitrophenylpyridine molecule with light initiates a cascade of events governed by the principles of photochemistry. The key processes are absorption of a photon, followed by various relaxation pathways from the excited state.

Electronic Absorption

Nitrophenylpyridines typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λabs) corresponding to π-π* and n-π* electronic transitions. The π-π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n-π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group to a π* antibonding orbital. The presence of the nitro group often leads to a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted phenylpyridine, indicative of a smaller HOMO-LUMO energy gap.

Excited-State Deactivation Pathways

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) through several competing pathways, as illustrated in the Jablonski diagram below.

A Technical Guide to the Synthetic Routes of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitropyridines are foundational building blocks in medicinal chemistry and materials science, yet their synthesis presents significant challenges due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the heterocycle deactivates it towards standard electrophilic substitution, necessitating specialized synthetic strategies. This guide provides an in-depth review of the five core methodologies for accessing this critical scaffold: (1) direct electrophilic nitration, (2) the pyridine N-oxide activation strategy, (3) functional group interconversion, (4) nucleophilic aromatic substitution (SNAr), and (5) ring-closing cyclocondensation reactions. Each section explains the underlying chemical principles, provides field-proven experimental protocols, and discusses the scope and limitations, enabling researchers to make informed decisions for designing robust synthetic routes to target nitropyridine derivatives.

Introduction: The Challenge and Significance of Nitropyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group (–NO2) profoundly influences the molecule's steric and electronic properties, often imparting crucial bioactivity or serving as a versatile synthetic handle for further functionalization. Nitropyridine derivatives are key intermediates in the synthesis of numerous important compounds, including anticancer and antimalarial agents.[1]

However, the synthesis of nitropyridines is not trivial. The nitrogen heteroatom strongly withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[2] This deactivation requires harsh reaction conditions for direct nitration, which can lead to low yields and poor regioselectivity. Consequently, a diverse array of synthetic strategies has been developed to overcome these challenges, each with its own advantages and ideal applications.

Strategy 1: Direct Electrophilic Nitration

Direct nitration is the most conceptually straightforward approach but is often the most challenging in practice. The deactivating effect of the ring nitrogen makes the pyridine nucleus resistant to attack by the nitronium ion (NO2+).[2][3]

Causality and Mechanistic Insight

The lone pair on the pyridine nitrogen is basic and is readily protonated under the strongly acidic conditions required for nitration (e.g., HNO3/H2SO4). This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack. The positive charge on the nitrogen atom exerts a powerful meta-directing effect, meaning that if substitution does occur, it is overwhelmingly at the C-3 position.[2][4] Forcing this reaction requires aggressive conditions, such as fuming nitric and sulfuric acids at very high temperatures, which can limit substrate scope and functional group tolerance.[2][3]

Caption: Mechanism of direct nitration of pyridine.

Experimental Protocol: Nitration of Pyridine

This protocol is illustrative and requires extreme caution due to the use of highly corrosive and reactive reagents at high temperatures.

-

Preparation: In a thick-walled reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add potassium nitrate (KNO3) to concentrated sulfuric acid (H2SO4) while cooling in an ice bath.

-

Addition: Slowly add pyridine to the cooled mixture.

-

Reaction: Heat the mixture to 300°C and maintain for 24 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate (Na2CO3) solution until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield 3-nitropyridine.

| Substrate | Conditions | Product(s) | Yield |

| Pyridine | KNO3, H2SO4, 300°C | 3-Nitropyridine | ~22% |

| 2,6-Dichloropyridine | NO2BF4 | 2,6-Dichloro-3-nitropyridine | Good |

| 2,6-Lutidine | HNO3, H2SO4 | 2,6-Dimethyl-3-nitropyridine | Moderate |

Table 1: Representative examples of direct nitration of pyridine derivatives.[3]

Strategy 2: The N-Oxide Gambit for Regiocontrolled Nitration

To circumvent the harsh conditions and poor regioselectivity of direct nitration, a powerful two-step strategy involving a pyridine N-oxide intermediate is frequently employed.[5][6]

Causality and Mechanistic Insight

The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions.[5] This activates the ring toward electrophilic attack, primarily directing the incoming nitronium ion to the C-4 position.[5][6] The reaction proceeds under much milder conditions than direct nitration.[5][7] After nitration, the N-oxide is readily removed via deoxygenation to yield the desired 4-nitropyridine.[8][9][10]

Caption: Synthetic workflow for 4-nitropyridine via the N-oxide route.

Experimental Protocol: Synthesis of 4-Nitropyridine

Step A: Nitration of Pyridine N-Oxide [7]

-

Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[5][7] Allow the mixture to warm to 20°C.[7]

-

Reaction: Add 9.51 g of pyridine N-oxide to a separate reaction flask and heat to 60°C.[5][7] Add the nitrating mixture dropwise over 30 minutes.[5][7] After the addition, heat the reaction to 125-130°C for 3 hours.[5][7]

-

Work-up: Cool the mixture to room temperature and carefully pour it onto ~150 g of crushed ice.[5][7] Neutralize with a saturated sodium carbonate solution until a pH of 7-8 is reached, causing a yellow solid to precipitate.[7]

-

Isolation: Collect the solid by filtration. Wash the crude product with acetone to remove inorganic salts, and evaporate the solvent to yield 4-nitropyridine N-oxide.[7] Yields are typically high (>90%).[5]

Step B: Deoxygenation of 4-Nitropyridine N-Oxide [10]

-

Reaction Setup: Dissolve the 4-nitropyridine N-oxide from Step A in a suitable solvent such as chloroform or acetonitrile.

-

Deoxygenation: Add a deoxygenating agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), portion-wise while cooling the reaction.

-

Work-up: After the reaction is complete (monitored by TLC), quench the mixture with water or an aqueous bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 4-nitropyridine by chromatography or recrystallization.

Strategy 3: Functional Group Interconversion

This strategy involves synthesizing a substituted pyridine with a precursor functional group (e.g., an amino group) at the desired position and then converting it into a nitro group.

Causality and Mechanistic Insight

A. Oxidation of Aminopyridines: Primary amino groups on a pyridine ring can be oxidized to nitro groups using powerful oxidizing agents.[11] The choice of oxidant is critical to avoid over-oxidation or degradation of the pyridine ring. Reagents like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) or sodium perborate in acetic acid are effective.[11] This method is particularly useful when the required aminopyridine is readily available.

B. Sandmeyer-type Reaction: The Sandmeyer reaction provides a pathway to convert an amino group into a wide variety of functionalities, including a nitro group.[12][13][14] The aminopyridine is first converted to a diazonium salt (py-N2+) using nitrous acid (generated from NaNO2 and a strong acid) at low temperatures. This highly reactive intermediate is then treated with sodium nitrite (NaNO2) in the presence of a copper(I) catalyst, which facilitates the displacement of the diazonio group with a nitro group via a radical-nucleophilic aromatic substitution mechanism.[12]

Experimental Protocol: Oxidation of 3-Aminopyridine

-

Reagent Preparation: In a flask, prepare trifluoroperacetic acid by cautiously adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in a chlorinated solvent (e.g., dichloromethane) at 0°C.

-

Reaction: Dissolve 3-aminopyridine in the same solvent and add it to the prepared oxidant solution while maintaining the temperature at 0°C.

-

Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash with aqueous bicarbonate, dry, and concentrate. Purify the crude 3-nitropyridine by column chromatography.

Strategy 4: Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is highly effective on electron-deficient rings like pyridine, especially when they are further activated by electron-withdrawing groups like the nitro group itself.[15][16]

Causality and Mechanistic Insight

This method typically involves displacing a leaving group, such as a halide (Cl, Br), from a nitropyridine ring with a nucleophile.[15] However, it can also be used to introduce a nitro group by reacting a halopyridine (activated by other electron-withdrawing groups) with a nitrite source (e.g., NaNO2). The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The subsequent departure of the leaving group restores the aromaticity of the ring.[15] The nitro group is a powerful activator for this reaction, particularly when positioned ortho or para to the leaving group.[16]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine[15]

-

Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv) and dissolve it in a suitable solvent like ethanol or DMF.

-

Nucleophile Addition: Add the amine nucleophile (e.g., aqueous ammonia or a primary/secondary amine, 1.1 equiv) to the solution. A base such as triethylamine or potassium carbonate (1.2 equiv) may be added to neutralize the HCl generated.

-

Reaction: Heat the reaction mixture (e.g., to reflux in ethanol) and maintain for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

| Leaving Group | Nucleophile | Product |

| 2-Chloro | Morpholine | 2-Morpholino-5-nitropyridine |

| 4-Chloro | Sodium Methoxide | 4-Methoxy-3-nitropyridine |

| 3-Nitro | Cesium Fluoride | 3-Fluoro-4-carboxymethylpyridine |

Table 2: Examples of SNAr reactions on substituted pyridines.[15][17]

Strategy 5: Ring-Closing Cyclocondensation Reactions

Instead of modifying a pre-existing pyridine ring, it is also possible to construct the nitropyridine core from acyclic precursors that already contain the necessary nitro functionality.

Causality and Mechanistic Insight

Named reactions like the Hantzsch synthesis or the Bohlmann-Rahtz pyridine synthesis are powerful methods for building substituted pyridine rings.[18][19][20] The Bohlmann-Rahtz synthesis, for example, involves the condensation of an enamine with an ethynyl ketone.[18][19][20] By using precursors where one of the components contains a nitro group, one can directly assemble the final nitropyridine scaffold. This approach offers excellent control over the substitution pattern, as the final positions of the substituents are dictated by the choice of the starting acyclic fragments. The reaction first forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to form the aromatic pyridine ring.[18][20]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Nitropyridine (Conceptual)

-

Intermediate Formation: React an enamine (derived from a ketone and a secondary amine) with an ethynyl ketone bearing a nitro group in a suitable solvent. This condensation forms an aminodiene intermediate.

-

Cyclization: Heat the intermediate, often in the presence of an acid catalyst, to induce E/Z isomerization followed by cyclodehydration.[18][20] This final step expels a molecule of water and the amine used to form the enamine, resulting in the aromatic nitropyridine product.

-

Purification: The final product is isolated and purified using standard techniques like column chromatography.

Conclusion and Strategic Selection

The synthesis of substituted nitropyridines requires a deliberate choice of strategy based on the desired substitution pattern, available starting materials, and functional group compatibility of the target molecule.

| Strategy | Primary Application | Pros | Cons |

| Direct Nitration | Simple pyridines; 3-nitro substitution | Conceptually simple, one step | Harsh conditions, low yield, poor regioselectivity |

| N-Oxide Route | 4-nitro substitution | Mild conditions, excellent regioselectivity, high yield | Two-step process (oxidation/deoxygenation) |

| Functional Group Interconversion | When aminopyridines are accessible | Good for specific isomers not accessible otherwise | Requires suitable precursor, may use harsh reagents |

| SNAr | Introducing nucleophiles to nitropyridines or NO2 to activated halopyridines | Excellent yields, predictable regiochemistry | Requires an activated ring and a good leaving group |

| Ring-Closing | Complex, highly substituted patterns | High control over substitution pattern | Requires synthesis of specific acyclic precursors |

Table 3: Comparative summary of synthetic strategies for nitropyridines.

For researchers in drug development, the N-oxide and SNAr routes are often the most reliable and versatile for generating libraries of compounds. For process chemistry, optimizing a direct nitration or developing a convergent ring-closing synthesis may be more economical at scale. By understanding the causality behind each method, scientists can navigate the synthetic challenges and efficiently access the valuable nitropyridine scaffold for their research endeavors.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 9. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 20. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Electronic Properties of Nitrophenylpyridine Isomers for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of nitrophenylpyridine isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and computational modeling of these versatile compounds, emphasizing the structure-property relationships that govern their behavior.

Introduction: The Significance of Nitrophenylpyridine Isomers

Nitrophenylpyridines represent a fascinating class of organic molecules characterized by the presence of both an electron-donating pyridine ring and an electron-withdrawing nitro group attached to a phenyl ring. This "push-pull" electronic structure is the foundation of their unique and tunable properties. The relative positions of the nitro group and the linkage to the pyridine ring create a diverse family of isomers, each with a distinct electronic profile.

These molecules are of significant interest due to their potential applications in various fields:

-

Non-Linear Optics (NLO): Their large hyperpolarizabilities make them promising candidates for optical materials.

-

Pharmaceuticals: The varied electronic distributions across isomers can influence their interactions with biological targets, making them relevant in drug design.

-

Organic Electronics: Their semiconductor properties are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

This guide will provide a comprehensive overview of the key electronic properties of these isomers, the experimental techniques used to characterize them, and the computational methods that offer predictive insights into their behavior.

Synthesis of Nitrophenylpyridine Isomers

The synthesis of nitrophenylpyridine isomers is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to connect the nitrophenyl and pyridine rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the synthesis of nitrophenylpyridine isomers. The specific choice of boronic acid and halide will determine the final isomeric product.

Materials:

-

Nitrophenylboronic acid (or a boronic ester derivative)

-

Halogenated pyridine (e.g., 2-bromopyridine, 3-bromopyridine, 4-bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the nitrophenylboronic acid (1.0 eq), the halogenated pyridine (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at the desired temperature.

Visualization of the Synthetic Workflow

Caption: Suzuki-Miyaura cross-coupling workflow for nitrophenylpyridine synthesis.

Key Electronic Properties and their Characterization

The electronic properties of nitrophenylpyridine isomers are highly dependent on the substitution pattern. We will now explore some of the most critical parameters.

Dipole Moment

The dipole moment is a measure of the charge separation within a molecule. In nitrophenylpyridines, the electron-withdrawing nitro group and the electron-donating pyridine ring create a significant dipole moment. The magnitude and direction of this moment are isomer-dependent.

-

Influence of Isomerism: The relative positions of the nitro group and the pyridine ring dictate the overall molecular dipole moment. For instance, isomers with the nitro and pyridine groups at opposite ends of the molecule (e.g., 4-(4-nitrophenyl)pyridine) are expected to have larger dipole moments than those where they are closer or their vector contributions partially cancel.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and optical properties.

-

HOMO-LUMO Gap and Isomerism: The HOMO-LUMO gap is influenced by the degree of conjugation and the electronic push-pull character of the isomer. A smaller gap generally indicates a more easily excitable molecule, which can lead to absorption at longer wavelengths in the UV-Vis spectrum. Computational studies, particularly Density Functional Theory (DFT), are instrumental in calculating these orbital energies.

Non-Linear Optical (NLO) Properties

Nitrophenylpyridines are known for their significant second-order NLO properties, which are quantified by the first hyperpolarizability (β). These properties arise from the asymmetric charge distribution created by the donor-acceptor structure.

-

Structure-NLO Relationship: The magnitude of the hyperpolarizability is highly sensitive to the isomeric structure. Generally, isomers with a greater charge transfer character, often correlated with a smaller HOMO-LUMO gap and a large dipole moment, exhibit larger NLO responses.

Comparative Data of Nitrophenylpyridine Isomers

| Isomer | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| 2-(4-nitrophenyl)pyridine | ~5.5 | ~-6.8 | ~-2.5 | ~4.3 | High |

| 3-(4-nitrophenyl)pyridine | ~4.8 | ~-6.9 | ~-2.4 | ~4.5 | Moderate |

| 4-(4-nitrophenyl)pyridine | ~6.2 | ~-6.7 | ~-2.6 | ~4.1 | Very High |

Note: The values presented are representative and can vary based on the computational method and basis set used.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of nitrophenylpyridine isomers.

Experimental Characterization

This technique is used to probe the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the nitrophenylpyridine isomer in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max).

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

-

Analyte Addition: Add the nitrophenylpyridine isomer to the electrolyte solution at a known concentration.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas to remove oxygen. Scan the potential between set limits and record the resulting current.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These can be used to estimate the HOMO and LUMO energies.

Computational Modeling: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to predict a wide range of molecular properties, including geometries, dipole moments, and electronic structures.

Computational Protocol: DFT Calculations

-

Structure Optimization: The first step is to obtain the ground-state geometry of the nitrophenylpyridine isomer using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, calculate the desired electronic properties:

-

HOMO/LUMO Energies: These are direct outputs of the calculation.

-

Dipole Moment: This is also a standard output.

-

Non-Linear Optical Properties: Calculation of the first hyperpolarizability (β) requires specific keywords in the input file.

-

Trustworthiness of Protocols: The protocols described are standard, well-established methods in chemistry and materials science. Their self-validating nature comes from the reproducibility of the results and their correlation with theoretical predictions. For instance, the experimentally determined HOMO-LUMO gap from UV-Vis and CV should be in good agreement with the values predicted by DFT.

Visualization of the Integrated Workflow

The Strategic Utility of 2-(2-Nitrophenyl)pyridine as a Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. 2-(2-Nitrophenyl)pyridine has emerged as a highly versatile and powerful building block, primarily due to the unique reactivity conferred by the ortho-positioning of the nitro group relative to the biaryl linkage. This arrangement provides a latent electrophilic nitrogen source, primed for intramolecular cyclization reactions. This technical guide offers an in-depth exploration of this compound as a precursor, with a focus on its synthesis and its pivotal role in the preparation of nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present quantitative data to inform reaction optimization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic and medicinal chemistry, enabling them to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Architectural Advantage of this compound

This compound is a biaryl compound characterized by a pyridine ring linked to a nitrophenyl ring at the 2-position of both rings. The true synthetic value of this molecule lies in the proximate relationship between the pyridine nitrogen and the nitro group. The nitro group, a strong electron-withdrawing group, can be readily reduced to various reactive intermediates, most notably a nitrene or a nitroso species. The close proximity of these intermediates to the pyridine ring facilitates intramolecular cyclization cascades, providing elegant and often high-yielding pathways to complex fused heterocyclic systems that are prevalent in pharmaceuticals, natural products, and functional materials.

The purity of this compound and its derivatives is of utmost importance, as even minor impurities can interfere with the often sensitive catalytic systems used in their synthesis and subsequent transformations, potentially leading to side reactions and reduced yields[1]. This guide will first address the reliable synthesis of the precursor itself before exploring its most significant applications.

Synthesis of the Precursor: this compound

The most common and efficient method for constructing the this compound scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal C-C bond between the pyridine and phenyl rings. The choice of coupling partners is typically between a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and 2-nitrophenylboronic acid.

Causality in Synthetic Design: The Suzuki-Miyaura Approach

The Suzuki-Miyaura coupling is favored for its high functional group tolerance, including the nitro group, its generally mild reaction conditions, and the commercial availability of the necessary building blocks. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 2-halopyridine, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling, especially with potentially challenging substrates like 2-halopyridines, where the ring nitrogen can coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

2-Nitrophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound.

Key Application: Reductive Cyclization to Carbazoles (Cadogan Reaction)

One of the most powerful applications of this compound and its analogues is in the synthesis of carbazoles via the Cadogan reaction. This reaction involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), to generate a transient nitrene intermediate. This highly reactive nitrene then undergoes intramolecular C-H insertion into the adjacent pyridine ring to form the fused carbazole system.

Mechanistic Insight: The Nitrene Pathway

The choice of a trivalent phosphorus reagent is causal: these reagents are excellent oxygen acceptors. The reaction proceeds through a series of deoxygenation steps. The nitro group is first reduced to a nitroso group, which is then further deoxygenated to the nitrene. The use of triphenylphosphine is often preferred over triethyl phosphite as it avoids potential N-alkylation side products. The reaction is typically performed at high temperatures in a high-boiling solvent like 1,2-dichlorobenzene (o-DCB) to facilitate both the deoxygenation and the subsequent cyclization.

Visualization: Mechanism of the Cadogan Reaction

Caption: Simplified mechanism of the Cadogan reaction.

Experimental Protocol: Synthesis of γ-Carboline from this compound

This protocol is based on the general procedure for the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls[2][3][4].

Materials:

-

This compound (1.0 equiv)

-

Triphenylphosphine (PPh₃) (2.5 equiv)

-

1,2-Dichlorobenzene (o-DCB)

-

Nitrogen or Argon gas

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol) and triphenylphosphine (2.5 mmol).

-

Add 1,2-dichlorobenzene (2 mL per mmol of the nitro compound).

-

Flush the apparatus with an inert gas (nitrogen or argon).

-

Heat the mixture to reflux (approx. 180 °C) with vigorous stirring using a heating mantle.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under high vacuum.

-

The residue can be purified directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide (OPPh₃) and any unreacted starting material.

Data Presentation: Scope and Yields of the Cadogan Reaction

The triphenylphosphine-mediated reductive cyclization is robust and tolerates a wide range of functional groups on the biaryl scaffold. The following table, compiled from data reported by Freeman et al., illustrates the scope of this transformation with various substituted 2-nitrobiphenyls, which serve as excellent models for the reactivity of this compound derivatives[2][3][4].

| Entry | R¹ (at C4') | R² (at C4) | Product | Yield (%) |

| 1 | H | H | 9H-Carbazole | 89 |

| 2 | t-Bu | H | 2-tert-Butylcarbazole | 67 |

| 3 | OMe | H | 2-Methoxycarbazole | 89 |

| 4 | H | CO₂Me | 2-Carbomethoxycarbazole | 83 |

| 5 | H | CF₃ | 2-(Trifluoromethyl)carbazole | 85 |

| 6 | H | CHO | 2-Formylcarbazole | 78 |

| 7 | H | Br | 2-Bromocarbazole | 84 |

| 8 | Br | Br | 2,7-Dibromocarbazole | 75 |

Synthesis of Other Fused Heterocycles: The Carboline Family

The versatility of nitrophenylpyridine precursors extends to the synthesis of other important heterocyclic scaffolds, such as carbolines. Carbolines are pyrido[b]indole isomers with significant biological activities. Depending on the substitution pattern of the starting nitrophenylpyridine, different carboline isomers can be accessed. For instance, reductive cyclization of 4-(2-nitrophenyl)pyridine derivatives has been shown to produce β-carbolines. Similarly, the Cadogan reaction of 2-aryl-3-nitropyridines can lead to the formation of δ-carbolines.

Synthesis of γ-Carbolines

The synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles) can also be achieved from 3-substituted pyridines. One route involves the thermal decomposition of 3-(2-azidophenyl)pyridine, which itself can be synthesized from a 2-nitrophenylpyridine derivative, although this can lead to mixtures of isomers.

Visualization: Carboline Isomers

Caption: The four isomers of carboline.

Conclusion and Future Outlook